molecular formula C16H13NO4 B1666152 Avenanthramide 1p CAS No. 115610-36-1

Avenanthramide 1p

Cat. No. B1666152
CAS RN: 115610-36-1
M. Wt: 283.28 g/mol
InChI Key: INBHLTYBRKASIZ-JXMROGBWSA-N
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Description

Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs (Pieris brassicae and P. rapae), and in fungus-infected carnation (Dianthus caryophyllus) . They are known for their anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities . Avenanthramide 1p is one of these compounds .


Synthesis Analysis

The enzyme catalyzing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .


Molecular Structure Analysis

Avenanthramides are the amides of anthranilic acid linked to various polyphenolic acids . The molecular structure of Avenanthramide 1p is C16H13NO4 .


Chemical Reactions Analysis

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents, and antioxidants .


Physical And Chemical Properties Analysis

Avenanthramides are promising secondary metabolites specific to Avena spp. (oat). They comprise the amides of anthranilic acid linked to various polyphenolic acids with or without post-condensation molecule transformation .

Scientific Research Applications

Antioxidant Protection

Avenanthramides, including Avenanthramide D, are known for their antioxidant properties. They help in providing protection against oxidative stress, which can lead to various chronic diseases. This application is particularly relevant in the context of reducing inflammation and protecting skeletal muscles during physical activities, such as running .

Anti-inflammatory Effects

Studies have shown that Avenanthramide D can inhibit inflammatory responses in the body. This makes it a potential candidate for treating conditions characterized by inflammation, such as arthritis or muscle soreness post-exercise .

Agricultural Biotechnology

Research into the biosynthesis of Avenanthramide D in oats has implications for agricultural biotechnology. Enhancing the production of this compound through biotechnological means could lead to more value-added products and improve crop resilience .

Clinical Medicine

The medicinal and pharmaceutical uses of Avenanthramide D are being explored, particularly its potential in clinical medicine. Its unique properties could make it a valuable component in developing new treatments or drugs .

Exercise Physiology

Avenanthramide supplementation, including Avenanthramide D, has been studied for its effects on reducing exercise-induced inflammation and muscle damage. This application is significant for athletes and individuals engaged in regular physical activity .

Pharmaceutical Research

The ongoing research into synthetic analogs of Avenanthramides holds promise for future pharmaceutical applications. The adapted POM (Partial Order Method) analysis is one such research area where the biological activity of oat extract samples is assessed, which includes contributions from individual Avenanthramides like Avenanthramide D .

Mechanism of Action

Target of Action

Avenanthramide D, also known as Avenanthramide 1p, is a polyphenolic compound found abundantly in oats . It primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism .

Mode of Action

The mode of action of Avenanthramide D involves its interaction with the PI3K signaling pathway . The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK), which results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramides have been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Biochemical Pathways

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .

Result of Action

Avenanthramide D exhibits numerous beneficial effects due to its antioxidant, anti-inflammatory, and anti-apoptotic properties . It has been shown to increase neuronal survival, reduce oxidative stress, and improve cognitive function through its modulation of the PI3K/AKT signaling pathway . Furthermore, it has been suggested that the anti-inflammatory effect of the avenanthramides is due to the inhibition of the NF-κB activation in NF-κB dependent cytokine .

Action Environment

The production of Avenanthramide D in oats is influenced by environmental factors such as pathogen attack and elicitation . It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .

Safety and Hazards

The safety data sheet for Avenanthramide 1p indicates that it has a molecular weight of 283.28 .

Future Directions

Avenanthramides are naturally and uniquely synthesized in oat plants, these molecules also exhibit medicinal and pharmaceutical uses important for human health, prompting research into the utilization of biotechnology to enhance agriculture and value-added production . These preliminary results may help coordinate and initiate other research projects focused on particular AVNs, especially those with predicted bioactivity, low toxicity, optimal ADME parameters, and promising perspectives .

properties

IUPAC Name

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHLTYBRKASIZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316674
Record name Avenanthramide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avenanthramide D

CAS RN

115610-36-1, 53901-55-6
Record name Avenanthramide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENANTHRAMIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Avenanthramide 1p
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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